5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS3/c25-19(24-21-23-15(12-26-21)13-6-2-1-3-7-13)17-10-11-18(27-17)20-22-14-8-4-5-9-16(14)28-20/h1-12H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKVACRYUREKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and comparative effectiveness against various diseases.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions where benzothiazole and thiazole moieties are incorporated into a thiophene backbone. The synthetic pathways often utilize well-established methods in medicinal chemistry, ensuring high purity and yield of the final product.
Molecular Formula: C18H14N4OS
Molecular Weight: 342.39 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored mainly through in vitro studies. Key areas of focus include:
Anticancer Activity
Several studies have reported on the anticancer properties of benzothiazole derivatives. For instance:
- Cytotoxicity Assays: In vitro tests against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) have shown significant inhibition of cell proliferation. The compound demonstrated IC50 values comparable to established anticancer agents like sorafenib .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The compound is believed to inhibit specific enzymes involved in cancer cell signaling pathways, promoting apoptosis and disrupting cell cycle progression .
- Binding Affinity: Molecular docking studies suggest strong binding interactions with targets such as VEGFR-2, critical for tumor angiogenesis .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of this compound:
- In Vitro Studies: The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent . Further studies are needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
When compared to other benzothiazole derivatives, this compound exhibits unique biological activities due to its specific structural features:
| Compound | Activity | Reference |
|---|---|---|
| 2-Aminobenzothiazole | Antimicrobial | |
| Benzothiazole-2-thiol | Anticancer | |
| Benzothiazole derivatives | Various (anticancer, etc.) |
Case Studies
A notable study highlighted the efficacy of a similar benzothiazole compound in inducing apoptosis in HeLa cells through flow cytometry analysis, demonstrating that structural modifications can significantly enhance biological activity .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of this compound as an anticancer agent. Its structure allows for interaction with various cellular targets, leading to the inhibition of tumor growth. For instance, derivatives of benzothiazole and thiophene have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Properties
Recent investigations have highlighted the antiviral properties of this compound against various viruses. The mechanism often involves the inhibition of viral replication by targeting specific viral enzymes or proteins.
| Virus | Activity | Reference |
|---|---|---|
| Hepatitis C Virus | Inhibits NS3/4A protease activity | |
| Influenza Virus | Reduces viral load in infected cells |
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films and its photophysical characteristics are beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Sensors
Due to its sensitivity to environmental changes, this compound can be employed in sensor technology for detecting specific chemicals or biological agents. The incorporation of thiophene moieties enhances its conductivity and responsiveness.
Enzyme Inhibition
Research has shown that this compound can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms.
| Enzyme Targeted | Effect | Reference |
|---|---|---|
| Protein Kinase | Inhibition of phosphorylation activity | |
| DNA Topoisomerase | Disruption of DNA replication processes |
Synthesis and Testing
A series of analogs based on the core structure have been synthesized and tested for their biological activities. For example, modifications to the benzothiazole ring have led to increased potency against specific cancer cell lines.
Case Study:
In a study evaluating various derivatives, one compound exhibited an IC50 value of 5 μM against HeLa cells, significantly lower than the parent compound's IC50 value of 20 μM, indicating enhanced efficacy due to structural modifications .
Comparison with Similar Compounds
Thiophene Carboxamide Derivatives
- 5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide (C₁₁H₁₂N₂OS₂) Structural Differences: Lacks the benzothiazole and 4-phenyl-thiazole substituents. Instead, it has ethyl and methyl groups on the thiophene ring. Implications: Reduced aromaticity and molecular weight (268.36 g/mol) compared to the target compound may lower binding affinity to hydrophobic targets.
Benzothiazole-Containing Analogs
- 3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)Amino]-4H-1,2,4-Triazoles Structural Differences: Incorporates a 1,2,4-triazole core instead of thiophene, with pyridyl and substituted phenyl groups. Research Findings: Demonstrated potent antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, attributed to the benzothiazole-amino group’s ability to disrupt bacterial membranes . The target compound’s thiophene-carboxamide may exhibit different mechanisms due to its distinct electronic profile.
Thiazole-Triazole Hybrids
- N-{[5-({[(1,3-Benzothiazol-2-yl)Carbamoyl]Methyl}Sulfanyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Methyl}Thiophene-2-Carboxamide Structural Differences: Adds a triazole-sulfanyl bridge and a benzothiazole-carbamoyl group. However, the triazole introduces conformational flexibility, which may reduce target specificity compared to the rigid thiophene-carboxamide core of the target compound .
Nitrothiophene Carboxamides
- N-(4-(3-Methoxy-4-Trifluoromethylphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Structural Differences: Features a nitro group on the thiophene and a 3-methoxy-4-CF₃-phenyl substituent on the thiazole. However, the CF₃ group introduces steric hindrance, which may offset binding efficiency compared to the target compound’s 4-phenyl group .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Research Findings and Implications
- Benzothiazole Role: Compounds with benzothiazole moieties (e.g., ) show pronounced antibacterial activity, suggesting the target compound may share this trait. However, the absence of a nitro or triazole group could alter its spectrum of activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide?
- Methodology : A multi-step synthesis is typically employed. For example:
Amide bond formation : React thiophene-2-carboxylic acid derivatives with 4-phenyl-1,3-thiazol-2-amine in pyridine using acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) under room-temperature stirring .
Heterocyclic coupling : Use Suzuki-Miyaura cross-coupling or copper-catalyzed reactions to attach the benzothiazole moiety to the thiophene core .
Purification : Recrystallize from ethanol/water mixtures or chromatographic techniques (e.g., silica gel) to achieve >95% purity .
- Validation : Monitor reactions via TLC and confirm yields (typically 70–85%) through gravimetric analysis .
Q. How is the structural integrity of the compound verified post-synthesis?
- Analytical techniques :
- IR spectroscopy : Confirm presence of amide C=O (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 120–150 ppm) for thiophene, benzothiazole, and thiazole moieties .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme inhibition : Measure PFOR (pyruvate:ferredoxin oxidoreductase) activity inhibition via spectrophotometric NADH oxidation assays .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PFOR or kinase domains). Key findings may include:
- Hydrogen bonding between the amide group and active-site residues (e.g., Arg-231 in PFOR) .
- π-π stacking between benzothiazole and aromatic residues (e.g., Phe-150) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational dynamics .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Solubility enhancement :
- Co-crystallization with cyclodextrins or PEG derivatives .
- Salt formation using HCl or sodium bicarbonate .
- Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., thiophene oxidation) and introduce blocking groups (e.g., fluorine substitution) .
Q. How do structural modifications impact bioactivity?
- SAR studies :
- Benzothiazole substitution : Replace with benzimidazole to reduce cytotoxicity while maintaining antimicrobial activity .
- Thiophene ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition (e.g., 2–3x lower IC₅₀) .
Q. How to resolve contradictions in biological data across studies?
- Case example : Discrepant IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
Standardize protocols (e.g., fixed ATP at 1 mM) .
Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for amide coupling to prevent hydrolysis .
- Spectroscopic pitfalls : Overlapping aromatic signals in NMR may require 2D techniques (e.g., HSQC) for unambiguous assignment .
- Data reporting : Include full crystallographic parameters (e.g., CCDC codes) for structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
